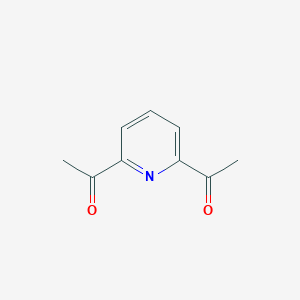
2,6-Diacetylpyridine
Cat. No. B075352
M. Wt: 163.17 g/mol
InChI Key: BEZVGIHGZPLGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05166062
Procedure details


A 250 mL three-necked round bottom flask fitted with magnetic stirrer and nitrogen inlet was charged with 5.0 g (30.6 mmol) of 2,6-diacetylpyridine and 60 mL of anhydrous isopropyl alcohol. To the stirred solution was added 1.16 g (3.06 mmol) of sodium borohydride in three equal portions. The initially colorless solution became yellow and warmed then slowly returned to pale yellow.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10](=[O:12])[CH3:11])[N:5]=1)(=[O:3])C.[BH4-].[Na+].[CH:15](O)(C)C>>[CH3:15][C:10]([CH3:11])([C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([CH2:1][OH:3])[N:5]=1)[OH:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=NC(=CC=C1)C(C)=O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.16 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 250 mL three-necked round bottom flask fitted with magnetic stirrer and nitrogen inlet
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(O)(C1=NC(=CC=C1)CO)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
